molecular formula C8H11ClF3NO B1476604 3-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one CAS No. 1864742-49-3

3-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one

Cat. No.: B1476604
CAS No.: 1864742-49-3
M. Wt: 229.63 g/mol
InChI Key: CKSRTNHOLGMXJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one is a synthetic cathinone derivative of high interest in medicinal chemistry and neuroscience research. This compound features a pyrrolidine ring, a trifluoromethyl group, and a chloropropanone chain, a structural motif found in potent psychoactive substances that act as monoamine transporter inhibitors . Similar pyrrolidine-containing cathinones, such as MDPV, are known to be powerful uptake blockers at dopamine (DAT) and norepinephrine (NET) transporters, leading to increased extracellular monoamine concentrations and enhanced stimulant effects in research models . The presence of both chlorine and trifluoromethyl groups is significant in modern drug design; chlorine atoms are a common feature in FDA-approved pharmaceuticals, often used to optimize a molecule's metabolic stability, lipophilicity, and binding affinity . The trifluoromethyl group is also a key moiety in medicinal chemistry that can profoundly influence a compound's electronic properties, metabolic profile, and overall bioavailability. This combination of features makes this compound a valuable chemical tool for investigating the structure-activity relationships (SAR) of stimulants , exploring novel neurological mechanisms, and for use as a reference standard in forensic and analytical toxicology. Recent studies on chlorinated cathinone analogs have expanded the research scope to include their potential cytotoxic effects on neuronal cell lines and their newly discovered role as inhibitors of the acetylcholinesterase (AChE) enzyme, providing insights into their broader neurotoxicological profile . This product is provided For Research Use Only. It is strictly intended for laboratory research and is not for diagnostic or therapeutic use, or human consumption.

Properties

IUPAC Name

3-chloro-1-[3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClF3NO/c9-3-1-7(14)13-4-2-6(5-13)8(10,11)12/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKSRTNHOLGMXJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(F)(F)F)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

3-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s pyrrolidine ring structure allows it to engage in specific binding interactions with target proteins, potentially modulating their activity. For instance, it may inhibit or activate enzymes involved in metabolic pathways, thereby altering the biochemical landscape of the cell .

Cellular Effects

The effects of this compound on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. By interacting with key signaling molecules, the compound can modulate pathways such as the MAPK/ERK pathway, leading to changes in cell proliferation, differentiation, and apoptosis. Additionally, it may affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may bind to active sites of enzymes, either inhibiting or activating their function. This binding can lead to conformational changes in the enzyme, affecting its activity. Furthermore, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, which may be beneficial or detrimental depending on the context .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as modulating enzyme activity or gene expression. At high doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety profile .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the production of metabolites. These metabolites may have distinct biological activities, contributing to the overall effects of the compound. Additionally, the compound may influence metabolic flux, altering the levels of key metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution can affect its activity and function, as it may accumulate in certain tissues or organelles, leading to localized effects .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell, where it can exert its effects. For example, the compound may be localized to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism .

Biological Activity

3-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The trifluoromethyl group is known for enhancing the pharmacological properties of compounds, including increased lipophilicity and metabolic stability, which can lead to improved efficacy in drug development.

  • Molecular Formula : C₇H₈ClF₃N
  • Molecular Weight : 201.59 g/mol
  • CAS Number : 1311776-29-0

The biological activity of this compound is largely attributed to its structural features, particularly the presence of the trifluoromethyl group. This group enhances electron-withdrawing properties, which can affect interactions with biological targets such as enzymes and receptors.

Biological Activity Overview

Research indicates that compounds containing pyrrolidine rings often exhibit diverse biological activities, including:

  • Antimicrobial : Compounds with similar structures have shown significant activity against various bacterial strains.
  • Antiviral : The inhibition of viral replication has been observed in related pyrrolidine derivatives.
  • CNS Activity : Some studies suggest potential neuroprotective effects, possibly through modulation of neurotransmitter systems.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of pyrrolidine derivatives, revealing that compounds with trifluoromethyl substitutions exhibited enhanced activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 3.12 to 12.5 μg/mL, indicating potent antibacterial properties compared to standard antibiotics like ciprofloxacin .

Antiviral Properties

In a separate investigation focused on antiviral activity, derivatives containing the trifluoromethyl group were tested for their ability to inhibit viral replication in vitro. Results indicated a significant reduction in viral load, suggesting that the trifluoromethyl moiety contributes to enhanced antiviral efficacy .

Neuroprotective Effects

Research exploring the neuroprotective potential of pyrrolidine-based compounds found that certain derivatives could protect neuronal cells from oxidative stress-induced apoptosis. This effect was attributed to the modulation of intracellular signaling pathways .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialMIC: 3.12 - 12.5 μg/mL
AntiviralSignificant reduction in viral load
NeuroprotectiveProtection against oxidative stress

Scientific Research Applications

Medicinal Chemistry

a. Neuropharmacological Research

One of the prominent applications of 3-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one is in the development of compounds targeting neurodegenerative diseases, such as Huntington's disease. Research indicates that modifications to the compound can yield potent inhibitors of protein-protein interactions involved in disease pathology. For instance, analogs with trifluoromethyl substitutions have shown promise in disrupting mutant huntingtin-calmodulin interactions, which are critical in Huntington's disease progression .

b. Synthesis of Antidepressants

The compound serves as a precursor in the synthesis of novel antidepressants. Its structural characteristics allow for modifications that enhance the pharmacological profile of the resulting compounds, potentially leading to improved efficacy and reduced side effects compared to existing treatments.

Material Science

a. Polymer Chemistry

In material science, this compound can be utilized as a building block for synthesizing fluorinated polymers. The incorporation of trifluoromethyl groups into polymer backbones can impart desirable properties such as enhanced thermal stability and chemical resistance, making these materials suitable for high-performance applications.

b. Coatings and Adhesives

The compound's reactivity allows it to be used in formulating coatings and adhesives with improved adhesion properties and durability. The presence of chlorine and trifluoromethyl groups can enhance the performance characteristics of these materials under various environmental conditions.

Synthetic Intermediate

a. Organic Synthesis

As a synthetic intermediate, this compound plays a crucial role in various organic synthesis pathways. It can undergo nucleophilic addition reactions, making it useful for generating a range of substituted compounds . This versatility allows chemists to explore diverse synthetic routes leading to complex molecular architectures.

Case Study 1: Huntington's Disease Inhibitors

A study demonstrated that derivatives of this compound effectively inhibited interactions between mutant huntingtin and calmodulin, showcasing their potential as therapeutic agents for Huntington's disease . The findings highlight the importance of trifluoromethyl substitutions in enhancing biological activity while maintaining low cytotoxicity.

Case Study 2: Development of Fluorinated Polymers

Research on fluorinated polymers synthesized from this compound revealed significant improvements in thermal stability and chemical resistance compared to non-fluorinated counterparts. These materials are increasingly being explored for applications in electronics and aerospace industries due to their superior performance characteristics .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of the target compound and its analogs:

Compound Name Substituents on Pyrrolidine/Backbone Molecular Formula Molecular Weight (g/mol) Synthesis Method Key Properties/Applications
3-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one 3-CF₃, propanone-Cl Not explicitly provided Likely analogous to Peng et al. High electronegativity, potential bioactive intermediate
3-Chloro-1-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one 3-OH, 3-CF₃, propanone-Cl C₈H₁₁ClF₃NO₂ 245.62 Not specified (discontinued) Discontinued; hydroxyl may reduce stability
3-Chloro-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one 3-CH₂OH, 4-CH₃, propanone-Cl Not provided Not specified Hydroxymethyl increases hydrophilicity
3-Chloro-1-(2,4-dichlorophenyl)propan-1-one Dichlorophenyl backbone (no pyrrolidine) Not provided Friedel-Crafts acylation Aromatic intermediate for further synthesis

Physicochemical and Functional Differences

  • Trifluoromethyl vs. Hydroxyl/Methyl Groups : The -CF₃ group in the target compound enhances electron-withdrawing effects and lipophilicity compared to -OH () or -CH₂OH/-CH₃ (). This increases metabolic resistance and membrane permeability, making it more suitable for drug candidates.
  • Aromatic vs. Heterocyclic Backbones : The dichlorophenyl analog () lacks a pyrrolidine ring, limiting its utility in targeting enzyme active sites designed for nitrogen-containing heterocycles.

Preparation Methods

General Synthetic Strategy

The synthesis of 3-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one typically proceeds via:

  • Formation of the trifluoromethyl-substituted pyrrolidine ring.
  • Introduction of the 3-chloropropanone moiety via nucleophilic substitution or acylation reactions.

The key challenges include controlling regioselectivity during ring formation and ensuring the stability of the trifluoromethyl group under reaction conditions.

Preparation of the Trifluoromethyl-Substituted Pyrrolidine Intermediate

A common approach involves the synthesis of 3-(trifluoromethyl)pyrrolidine derivatives by:

  • Starting from suitable pyrrolidine precursors.
  • Introducing the trifluoromethyl group at the 3-position through electrophilic trifluoromethylation or by using trifluoromethyl-substituted building blocks.

For example, one documented method involves the preparation of 3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidine intermediates, which are then further functionalized to introduce the chloro-propanone group.

Representative Synthetic Procedure (Literature-Based)

Step Reagents and Conditions Outcome
1 Synthesis of 3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidine via trifluoromethylation of pyrrolidine precursors Formation of trifluoromethyl-substituted pyrrolidine intermediate with hydroxymethyl group
2 Reaction of the intermediate with 3-chloropropanone in presence of base (e.g., K2CO3) in polar solvent (e.g., DMF) at elevated temperature Formation of this compound
3 Purification by extraction and chromatographic techniques Pure target compound isolated with optimized yield

Analytical and Purification Considerations

  • The crude reaction mixture is typically extracted with organic solvents such as dichloromethane.
  • Drying agents like sodium sulfate are used to remove residual water.
  • Purification is commonly performed by flash chromatography using silica gel with solvent gradients (e.g., ethyl acetate/petroleum ether).
  • Characterization is achieved by mass spectrometry (e.g., LRMS ESI), NMR, and chromatographic purity analysis.

Research Findings and Optimization Insights

  • The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, which is beneficial for medicinal chemistry applications.
  • Reaction yields are sensitive to temperature and solvent choice; polar aprotic solvents and moderate heating (e.g., 50–80 °C) improve conversion rates.
  • Bases such as potassium carbonate or sodium hydroxide facilitate nucleophilic substitution without promoting side reactions.
  • Attempts to purify related compounds on silica gel sometimes lead to decomposition, indicating the need for gentle chromatographic conditions or alternative purification methods.

Summary Table of Preparation Parameters

Parameter Typical Conditions Notes
Starting material Pyrrolidine derivatives with trifluoromethyl substitution Commercial or synthesized via trifluoromethylation
Electrophile 3-Chloropropanone Commercially available or prepared in situ
Base K2CO3, NaOH Facilitates nucleophilic substitution
Solvent DMF, DCM, or other polar aprotic solvents Solvent choice impacts yield and purity
Temperature Room temperature to 80 °C Elevated temperature improves reaction rate
Reaction time Several hours (typically 3–12 h) Monitored by TLC or LCMS
Purification Flash chromatography on silica gel Use mild conditions to avoid decomposition
Characterization LRMS, NMR, LCMS Confirms structure and purity

Q & A

Basic Research Questions

Q. What are the key structural features of 3-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one, and how do they influence its chemical reactivity?

  • The compound contains a pyrrolidine ring substituted with a trifluoromethyl (-CF₃) group at the 3-position and a propan-1-one moiety bearing a chlorine atom. The -CF₃ group is electron-withdrawing, increasing the electrophilicity of the ketone carbonyl, which facilitates nucleophilic addition or substitution reactions. The pyrrolidine ring introduces stereochemical complexity, potentially affecting binding interactions in biological systems . The chlorine atom serves as a leaving group, enabling derivatization via nucleophilic displacement .

Q. What synthetic routes are commonly employed to prepare this compound, and what are their limitations?

  • A typical route involves reacting 3-(trifluoromethyl)pyrrolidine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Key challenges include controlling exothermic reactions (temperature maintained at 0–5°C) and minimizing by-products like dimerization or over-alkylation. Yields are often moderate (40–60%), requiring purification via column chromatography (silica gel, ethyl acetate/hexane) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?

  • Optimization strategies:

  • Catalyst selection : Use of DMAP (4-dimethylaminopyridine) as a catalyst enhances acylation efficiency.
  • Solvent choice : Dichloromethane or THF minimizes side reactions compared to polar aprotic solvents.
  • Stoichiometry : A 1.2:1 molar ratio of chloroacetyl chloride to pyrrolidine derivative reduces unreacted starting material.
  • In-line monitoring : Employing FTIR or HPLC to track reaction progress reduces over-reaction by-products .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

  • Structural confirmation :

  • ¹H/¹³C NMR : Assigns proton environments (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm) and confirms CF₃ substitution.
  • HRMS : Validates molecular weight (MW = 245.6 g/mol) and isotopic patterns for chlorine.
    • Purity assessment :
  • HPLC-DAD : Uses a C18 column (acetonitrile/water gradient) to detect impurities (<1% threshold).
  • X-ray crystallography : Resolves stereochemistry in crystalline derivatives .

Q. How does the compound interact with biological targets, and what methodological approaches validate these interactions?

  • The pyrrolidine and ketone groups enable binding to enzymes (e.g., GABA aminotransferase) via hydrogen bonding and hydrophobic interactions. Methodologies :

  • Enzyme inhibition assays : Measure IC₅₀ values using fluorogenic substrates.
  • Molecular docking : AutoDock Vina predicts binding poses, with validation via site-directed mutagenesis.
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) .

Data Contradiction and Resolution

Q. How should researchers address discrepancies in reported enzyme inhibition data for this compound?

  • Contradictions may arise from assay conditions (e.g., pH, co-solvents) or enzyme isoforms. Resolution steps :

  • Orthogonal assays : Compare fluorescence-based and radiometric assays to rule out artifacts.
  • Structural analogs : Test derivatives to isolate the role of the -CF₃ group.
  • Crystallography : Resolve bound structures to confirm binding modes .

Comparative Analysis Table

Table 1. Structural and Functional Comparison of Pyrrolidinyl Propanone Derivatives

Compound NameSubstituentsKey Functional GroupsPrimary Research UseReference
This compound3-CF₃, ClKetone, pyrrolidineEnzyme inhibition studies
3-Amino-1-(3-(methoxymethyl)-3-CF₃-pyrrolidin-1-yl)propan-1-one3-CF₃, 3-OCH₃, NH₂Amine, ketoneReceptor binding modulation
1-Chloro-1-(4-(methylthio)-3-CF₃O-phenyl)propan-2-oneCF₃O, SCH₃ on phenylKetone, thioetherOrganic synthesis intermediate

Methodological Best Practices

Q. What strategies mitigate stability issues during storage and handling?

  • Storage : Aliquot in amber vials under argon (-20°C) to prevent hydrolysis of the ketone group.
  • Handling : Use glove boxes for moisture-sensitive reactions.
  • Degradation analysis : Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring .

Advanced Synthetic Challenges

Q. How can stereochemical outcomes be controlled during derivatization of the pyrrolidine ring?

  • Chiral catalysts : Use (R)-BINAP with palladium for asymmetric alkylation.
  • Protecting groups : Boc-protection of the pyrrolidine nitrogen directs substitution to the 3-position.
  • Computational modeling : DFT calculations (Gaussian 16) predict transition states to guide synthetic design .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one
Reactant of Route 2
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3-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one

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